molecular formula C10H17N3O B11900343 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11900343
M. Wt: 195.26 g/mol
InChI Key: YDVNTIOLWPZSBG-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, its structural similarity to purine bases allows it to inhibit certain enzymes involved in nucleotide metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the isopropyl and methyl groups.

    2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.

    Pyrazolo[4,3-c]pyridine: A different fusion pattern of the pyrazole and pyridine rings.

Uniqueness

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of isopropyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-4-7(3)5-11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3

InChI Key

YDVNTIOLWPZSBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C(C)C

Origin of Product

United States

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